2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core substituted with a 3,4-dimethylphenyl group and a formyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves the condensation of 3,4-dimethylbenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(3,4-Dimethylphenyl)imidazo[1,2-a]triazine-3-carbaldehyde: Contains a triazine ring instead of a pyrimidine ring.
Uniqueness
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both the imidazo[1,2-a]pyrimidine core and the formyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.283 g/mol
- CAS Number : 881041-70-9
Synthesis
The synthesis of this compound typically involves the condensation of 3,4-dimethylbenzaldehyde with 2-aminopyrimidine under acidic conditions. Common solvents include ethanol and acetic acid, often utilizing catalysts like p-toluenesulfonic acid to facilitate the reaction .
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. In particular, studies have shown that related compounds can inhibit the growth of various gram-positive bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For instance, certain imidazo derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines. For example, it has shown promising results against K562 (chronic myeloid leukemia) and HCT116 (colon cancer) cells with IC50 values indicating effective inhibition of cell growth .
- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. Additionally, it activates caspase pathways leading to programmed cell death .
Case Studies
A recent study evaluated a series of novel imidazo[1,2-a]pyrimidine derivatives for their biological activities. Among these, this compound was highlighted for its potent antiproliferative effects against multiple cancer cell lines. The study utilized flow cytometry and Western blot analysis to confirm the induction of apoptosis and cell cycle arrest mechanisms .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Imidazo[1,2-a]pyrimidine | Moderate | High |
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | Imidazo[1,2-a]pyridine | Low | Moderate |
2-(3,4-Dimethylphenyl)imidazo[1,2-a]triazine-3-carbaldehyde | Imidazo[1,2-a]triazine | High | Moderate |
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-5-12(8-11(10)2)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQHUXKTEKXQMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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